[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate
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Overview
Description
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate is a triglyceride, a type of lipid molecule composed of three fatty acid chains esterified to a glycerol backbone. The specific fatty acids in this compound are hexadec-9-enoic acid (16:1(9Z)), octadec-9-enoic acid (18:1(9Z)), and icos-11-enoic acid (20:1(11Z)). This compound is found in various biological systems and plays a crucial role in energy storage and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base. For instance, the esterification can be carried out using sulfuric acid as a catalyst under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired triglyceride .
Industrial Production Methods
Industrial production of triglycerides often involves the transesterification of vegetable oils or animal fats. This process uses a catalyst, such as sodium methoxide, to convert triglycerides into the desired fatty acid esters. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The final product is then purified to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of double bonds.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Hydrolysis: Free fatty acids and glycerol.
Scientific Research Applications
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular energy storage and metabolism.
Medicine: Studied for its potential effects on lipid metabolism and related diseases, such as obesity and cardiovascular diseases.
Industry: Used in the production of biofuels and as a component in various cosmetic and pharmaceutical formulations
Mechanism of Action
The mechanism of action of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate involves its metabolism in the body. The triglyceride is hydrolyzed by lipases to release free fatty acids and glycerol. The free fatty acids can then undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This process is crucial for energy production in cells .
Comparison with Similar Compounds
Similar Compounds
- TG(16:1(9Z)/18:2(9Z,12Z)/20:0)[iso6]
- TG(16:0/18:1(9Z)/20:1(11Z))[iso6]
- TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]
Uniqueness
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of multiple unsaturated bonds makes it more susceptible to oxidation compared to triglycerides with saturated fatty acids. This property is particularly important in studies related to lipid oxidation and its effects on health .
Properties
Molecular Formula |
C57H104O6 |
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Molecular Weight |
885.4 g/mol |
IUPAC Name |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h21,24-27,29,54H,4-20,22-23,28,30-53H2,1-3H3/b24-21-,27-25-,29-26-/t54-/m1/s1 |
InChI Key |
OVEMPQUFJMCLKI-KEKYZYDQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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